molecular formula C12H14F3N B1307632 2-[3-(Trifluoromethyl)phenyl]piperidine CAS No. 383128-75-4

2-[3-(Trifluoromethyl)phenyl]piperidine

Cat. No. B1307632
M. Wt: 229.24 g/mol
InChI Key: LNGYJPKFIYPWIT-UHFFFAOYSA-N
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Description

The compound "2-[3-(Trifluoromethyl)phenyl]piperidine" is a chemical structure that is part of a broader class of piperidine derivatives. These compounds are of significant interest in the field of medicinal chemistry due to their potential biological activities and applications in drug discovery. Piperidine derivatives are known for their presence in various pharmacologically active molecules and are often explored for their unique chemical properties and reactivity 10.

Synthesis Analysis

The synthesis of 2-[3-(Trifluoromethyl)phenyl]piperidine derivatives can be achieved through various synthetic routes. One method involves the ring expansion of (trifluoromethyl)prolinols, which are obtained from L-proline, leading to the formation of 3-substituted 2-(trifluoromethyl)piperidines with regio- and diastereoselectivity . Another approach includes the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent to α-amino sulfinylimines, allowing access to stereochemically defined piperazines . Additionally, metal triflate-catalyzed diastereoselective nucleophilic substitution reactions have been developed for the synthesis of piperidine derivatives, demonstrating high selectivity and efficiency .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite complex, with various substituents influencing the overall conformation and reactivity of the molecule. For instance, the anion of 2,6-di(phenylimino)piperidine supports linear chains of metal atoms in trichromium complexes, indicating the versatility of piperidine scaffolds in coordination chemistry . The crystal structure of related compounds often reveals interesting conformational details, such as the chair conformation of the piperidine ring and the orientation of substituents, which can be axial or equatorial .

Chemical Reactions Analysis

Piperidine derivatives undergo a range of chemical reactions, including electrophilic substitutions, which can be used to further modify the structure and introduce new functional groups . The reactivity of these compounds can be exploited to synthesize biologically active molecules, such as sulfonamide derivatives with potential enzyme inhibitory activities . The presence of functional groups like trifluoromethyl or hydroxyl groups can also influence the reactivity and the types of chemical transformations that these compounds can undergo 10.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[3-(Trifluoromethyl)phenyl]piperidine derivatives are influenced by their molecular structure. Factors such as the presence of electron-withdrawing groups like trifluoromethyl can affect the electron density and polarity of the molecule, which in turn can impact its solubility, boiling point, and other physical properties. The crystal packing and intermolecular interactions, such as hydrogen bonding and C-H...π interactions, play a crucial role in determining the solid-state properties of these compounds 10.

Scientific Research Applications

Agrochemical Industry

  • Field : Agrochemical Industry
  • Application : TFMP and its derivatives are used in the protection of crops from pests .
  • Methods : The major use of TFMP derivatives is in the protection of crops from pests. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used in the production of several crop-protection products . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Industry

  • Field : Pharmaceutical Industry
  • Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries .
  • Methods : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
  • Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Crop Protection

  • Field : Crop Protection
  • Application : TFMP derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
  • Methods : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used in the production of several crop-protection products . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Anti-depressant Drug

  • Field : Pharmaceutical Industry
  • Application : Fluoxetine, a TFMP derivative, is used as an anti-depressant drug . It is used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .
  • Methods : The chemical name for fluoxetine is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine .
  • Results : The mechanism of action shows that the drug is a selective serotonin reuptake inhibitor .

Intermediate for Crop-Protection Products

  • Field : Agrochemical Industry
  • Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
  • Methods : It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
  • Results : Of all the TFMP derivatives, 2,3,5-DCTF is in highest demand .

Functional Materials

  • Field : Material Science
  • Application : Fluorine-containing compounds significantly affect the growth of functional materials .
  • Methods : The development of fluorinated organic chemicals is becoming an increasingly important research topic .
  • Results : More than 50 percent of the best-selling functional materials approved by the US Food and Drug Administration (FDA) contain a trifluoromethyl group .

Safety And Hazards

This compound is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . The hazard statements for this compound include H226 - H302 - H315 - H319 - H335 - H400 .

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives, which are structurally similar to “2-[3-(Trifluoromethyl)phenyl]piperidine”, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c13-12(14,15)10-5-3-4-9(8-10)11-6-1-2-7-16-11/h3-5,8,11,16H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGYJPKFIYPWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400914
Record name 2-[3-(trifluoromethyl)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Trifluoromethyl)phenyl]piperidine

CAS RN

383128-75-4
Record name 2-[3-(trifluoromethyl)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YW Liu, ZY Mao, RJ Ma, JH Yan, CM Si, BG Wei - Tetrahedron, 2017 - Elsevier
An efficient diastereoselective approach to access trans-5-hydroxy-6-substituted 2-piperidinones skeleton has been developed through one-pot intramolecular tandem process of O-…
Number of citations: 12 www.sciencedirect.com
OI Shmatova, VG Nenajdenko - The Journal of organic chemistry, 2013 - ACS Publications
A new route to tetrazole-derived cyclic amines based on the TMSN 3 -modified Ugi reaction with 2-substituted cyclic imines was elaborated. The reaction allows the direct preparation of …
Number of citations: 84 pubs.acs.org

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